molecular formula C14H12F2N2O3S B4440566 N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4440566
M. Wt: 326.32 g/mol
InChI Key: WEJWYOYMNYURAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. DFB belongs to a class of compounds known as sulfonamides and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide involves its ability to selectively inhibit PLK1. PLK1 is a protein kinase that is involved in the regulation of cell division, including the initiation of mitosis and the progression through the cell cycle. By inhibiting PLK1, N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide can disrupt these processes and induce cell cycle arrest or apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on PLK1, N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit other protein kinases, including Aurora kinases and cyclin-dependent kinases. N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Other studies have suggested that N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide may have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its selectivity for PLK1. This allows researchers to specifically study the effects of this protein kinase on cellular processes. Additionally, N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide is its relatively low potency compared to other PLK1 inhibitors. This may require higher concentrations of N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide to achieve the desired effects.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent PLK1 inhibitors based on the structure of N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. Additionally, researchers are investigating the use of N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in combination with other drugs to enhance its anti-tumor effects. Other studies are exploring the potential applications of N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in the treatment of other diseases, including inflammatory disorders and neurodegenerative diseases.
In conclusion, N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide is a promising compound that has been widely studied for its potential applications in scientific research. Its selectivity for PLK1 and its low toxicity make it an attractive tool for studying cellular signaling pathways and the regulation of cell division. While there are limitations to its use, ongoing research is exploring ways to optimize its effectiveness and identify new applications for this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide is as a tool for studying the role of protein kinases in cellular signaling pathways. N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to selectively inhibit a specific protein kinase known as Polo-like kinase 1 (PLK1), which plays a critical role in cell division. By inhibiting PLK1, N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide can be used to study the effects of this protein kinase on cell cycle progression, mitosis, and other cellular processes.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-11-4-2-3-9(7-11)14(19)17-13-6-5-10(15)8-12(13)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJWYOYMNYURAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.